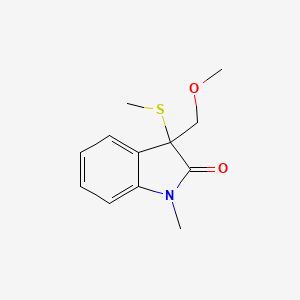
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a complex structure that includes methoxymethyl, methylsulfanyl, and indolone groups
Vorbereitungsmethoden
The synthesis of 3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired compound. For instance, the preparation might involve the use of methoxymethyl and methylsulfanyl groups in a controlled environment to ensure the correct formation of the indolone structure . Industrial production methods often involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-fluorobenzenesulfonimide (NFSI) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, its unique structure makes it a valuable compound for studying various biochemical pathways and mechanisms .
Wirkmechanismus
The mechanism of action of 3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For instance, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes . Understanding these mechanisms is crucial for developing potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-(methoxymethyl)-1-methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as 3-methylsulfanylpropan-1-ol and methanesulfonates . These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of methoxymethyl, methylsulfanyl, and indolone groups in this compound sets it apart from these similar compounds, making it a subject of interest for further research .
Eigenschaften
Molekularformel |
C12H15NO2S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
3-(methoxymethyl)-1-methyl-3-methylsulfanylindol-2-one |
InChI |
InChI=1S/C12H15NO2S/c1-13-10-7-5-4-6-9(10)12(16-3,8-15-2)11(13)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
VTJHLXKVMVPKJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C1=O)(COC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


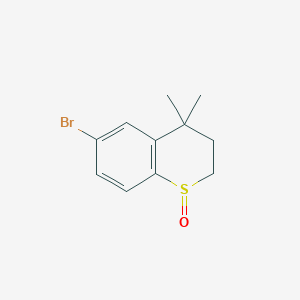
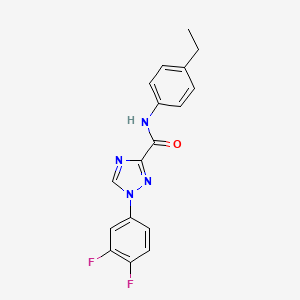
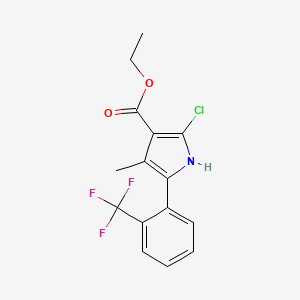
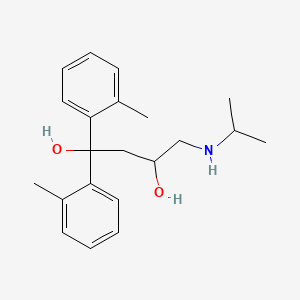
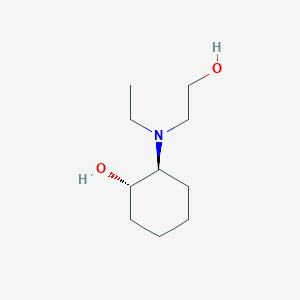
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
![3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362064.png)
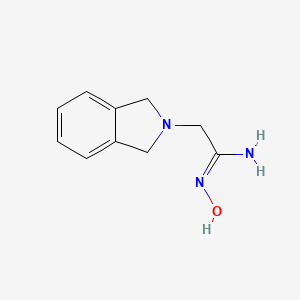
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-4-quinazolinamine](/img/structure/B13362071.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
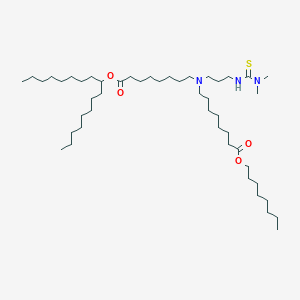
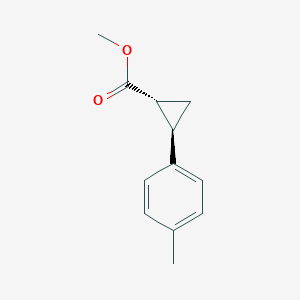
![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13362109.png)
